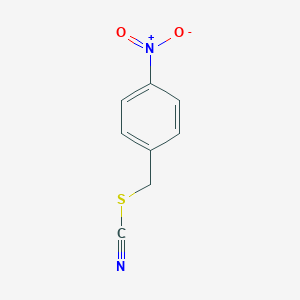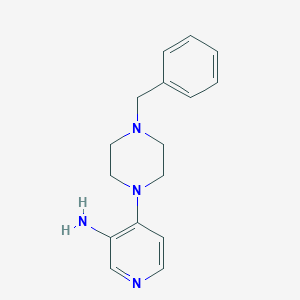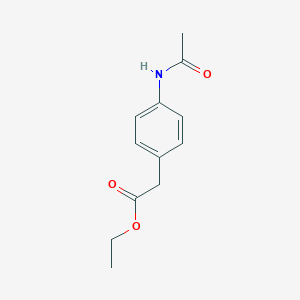![molecular formula C22H23N2O2.I<br>C22H23IN2O2 B079919 3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide CAS No. 14934-37-3](/img/structure/B79919.png)
3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-ethyl-2-[3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide is a chemical compound with the molecular formula C21H21IN2O2. It is known for its unique structure, which includes a benzoxazolium core with ethyl and methyl substituents. This compound is often used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide typically involves the condensation of 3-ethyl-2-benzoxazolinone with an appropriate aldehyde or ketone under acidic conditions. The reaction is followed by the addition of iodine to form the iodide salt. The reaction conditions often include:
Temperature: Typically around 60-80°C
Solvent: Commonly used solvents include ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles like chloride or bromide under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles for Substitution: Chloride, bromide
Major Products Formed
Oxidation Products: Depending on the oxidizing agent, products may include carboxylic acids or ketones.
Reduction Products: Alcohols or amines are common reduction products.
Substitution Products: Halogenated derivatives such as chlorides or bromides.
科学研究应用
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide is used in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a fluorescent dye.
Biology: Used in cell imaging and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a component in certain types of sensors.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may bind to cellular components, leading to fluorescence, which is useful in imaging applications. The pathways involved often include:
Fluorescence Pathways: Interaction with cellular structures leading to emission of light upon excitation.
Binding to Biomolecules: Interaction with proteins or nucleic acids, which can be used for diagnostic purposes.
相似化合物的比较
Similar Compounds
- Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propen-1-yl]-, iodide
- Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide
Uniqueness
Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-2-methyl-1-propen-1-yl]-, iodide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its ability to act as a fluorescent dye and its reactivity in various chemical reactions make it particularly valuable in research and industrial applications.
属性
CAS 编号 |
14934-37-3 |
|---|---|
分子式 |
C22H23N2O2.I C22H23IN2O2 |
分子量 |
474.3 g/mol |
IUPAC 名称 |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C22H23N2O2.HI/c1-4-23-17-10-6-8-12-19(17)25-21(23)14-16(3)15-22-24(5-2)18-11-7-9-13-20(18)26-22;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
SGSAYBUVQALYJE-UHFFFAOYSA-M |
SMILES |
CCN1C2=CC=CC=C2OC1=CC(=CC3=[N+](C4=CC=CC=C4O3)CC)C.[I-] |
手性 SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C(=C\C3=[N+](C4=CC=CC=C4O3)CC)\C.[I-] |
规范 SMILES |
CCN1C2=CC=CC=C2OC1=CC(=CC3=[N+](C4=CC=CC=C4O3)CC)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



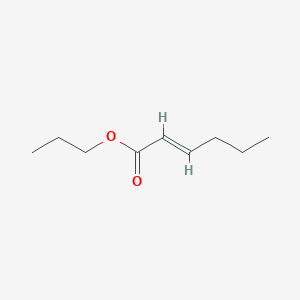
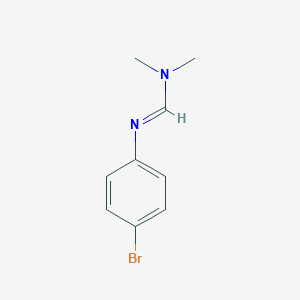
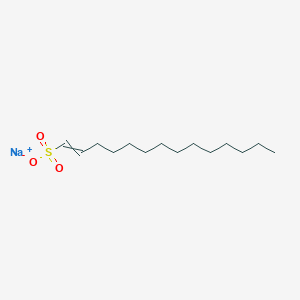
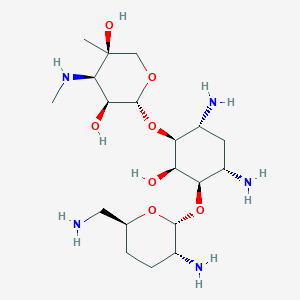
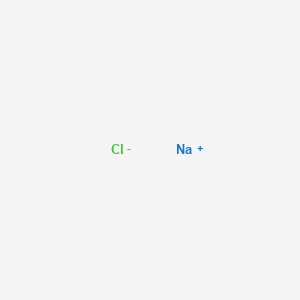
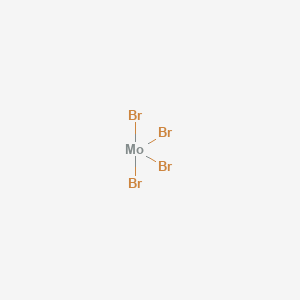
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)
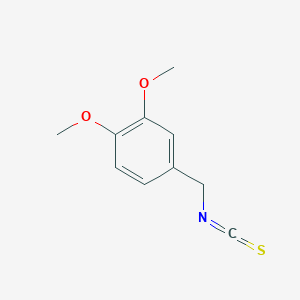
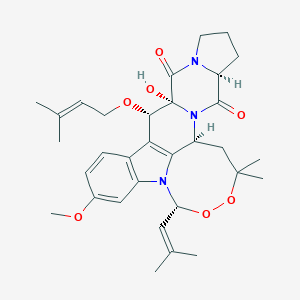
![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)
